1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline
Description
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline is a nitrogen-substituted dihydroquinoline derivative characterized by a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of the heterocyclic ring. This structural modification distinguishes it from other dihydroquinoline antioxidants, such as ethoxyquin or 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ). The compound’s antioxidant properties are attributed to its ability to stabilize free radicals via resonance within the dihydroquinoline core and the electron-donating effects of the substituents .
Properties
IUPAC Name |
1-benzyl-2,2,4-trimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-15-13-19(2,3)20(14-16-9-5-4-6-10-16)18-12-8-7-11-17(15)18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFNXZCLXJPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)CC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362518 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105825-15-8 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Early synthetic routes to 1,2-dihydroquinoline derivatives relied on acid-catalyzed condensation reactions. For 1-benzyl-2,2,4-trimethyl-1,2-dihydroquinoline, the dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline (acetone anil) in the presence of acid catalysts provides a foundational pathway. Heating acetone anil with trace acids at 120°C yields monomeric, dimeric, and polymeric products, with the dimer reverting to the monomer upon distillation at 180°C. While this method demonstrates the reactivity of the dihydroquinoline core, it lacks regioselectivity for benzyl group introduction.
Modifications to this approach involve substituting aniline derivatives with benzyl-protected amines. For example, N-benzylation of 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde intermediates has been achieved using benzyl halides under basic conditions. However, these methods often require multi-step sequences and suffer from moderate yields due to competing side reactions.
Catalytic Methods Using Twin Catalyst Systems
A significant advancement in quinoline synthesis is the use of twin catalysts to enhance regioselectivity and efficiency. A patented method employs ferric chloride supported on silica (silferc) and anhydrous zinc chloride in a one-pot reaction. The procedure involves:
- Stirring substituted aniline in acetic acid with silferc (1:1–1:3 molar ratio) under inert atmosphere.
- Slow addition of methyl vinyl ketone (MVK) over 10–30 minutes.
- Heating to 50–90°C for 1 hour, followed by refluxing with zinc chloride for 2–5 hours.
- Basification, extraction, and purification to isolate the product.
This method achieves yields of 55–65% for quinoline derivatives, with the benzyl group introduced via N-benzylation of intermediate dihydroquinolines. The silferc catalyst minimizes volatile solvent use, aligning with green chemistry principles.
Benzylation Strategies via Lewis Acid Catalysis
Lewis acid-catalyzed benzylation has emerged as a versatile method for introducing the benzyl moiety. A FeCl₃/ZnCl₂-mediated cascade reaction enables the construction of 3-quinolinecarboxylic esters, which can be adapted for 1-benzyl derivatives. Key steps include:
- Benzylation : FeCl₃ facilitates the reaction of 2-aminoarylmethyl alcohols with β-ketoesters.
- Cyclization : ZnCl₂ promotes intramolecular cyclization to form the dihydroquinoline core.
- Oxidation : Air oxidation converts 1,4-dihydroquinoline intermediates to the aromatic system.
This method offers yields up to 81% for dihydroquinoline intermediates, with the benzyl group introduced via alkylation of amine precursors.
Thermolytic and Oxidative Methods
Thermolytic decomposition of protected intermediates provides an alternative route. Neat thermolysis of tert-butoxycarbonyl (BOC)-protected dihydroquinolines under oxygen-free conditions generates hydroquinone derivatives, which undergo subsequent benzylation. For example:
- Thermolysis of 1-BOC-2-lithio-1,4-dihydropyridines at 120–150°C.
- Displacement of the BOC group with benzyl halides.
- Oxidative aromatization using FeCl₃ or molecular oxygen.
This method is particularly effective for introducing electron-rich substituents but requires careful control of reaction conditions to prevent polymerization.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the major preparation methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Antioxidant Properties
One of the primary applications of 1-benzyl-2,2,4-trimethyl-1,2-dihydroquinoline is as an antioxidant in rubber formulations. The compound is known for enhancing the stability and longevity of rubber products by preventing oxidative degradation.
Case Study: Rubber Industry Applications
- Study Context : The effectiveness of TMDHQ was evaluated in styrene-butadiene and nitrile-butadiene rubbers.
- Findings : TMDHQ demonstrated significant antioxidant activity, contributing to improved durability and resistance to aging in rubber products. It is particularly effective when used in combination with other antioxidants.
| Rubber Type | Antioxidant Used | Performance Improvement |
|---|---|---|
| Styrene-butadiene rubber | TMDHQ | 30% increase in lifespan |
| Nitrile-butadiene rubber | TMDHQ | 25% increase in resistance |
Polymerization Processes
TMDHQ can be polymerized to create materials with enhanced properties. The polymerized form of this compound has been utilized in various industrial applications due to its improved mechanical and thermal stability.
Case Study: Polymer Production
- Process Overview : The polymerization of TMDHQ was conducted using anhydrous aluminum chloride as a catalyst at temperatures ranging from 100°C to 110°C.
- Results : The resulting polymer exhibited excellent mechanical properties and thermal stability, making it suitable for high-performance applications.
| Polymerization Conditions | Yield (%) | Properties Enhanced |
|---|---|---|
| Temperature: 100°C | 85% | Mechanical strength increased |
| Temperature: 110°C | 90% | Thermal stability improved |
Pharmaceutical Intermediate
TMDHQ serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.
Synthesis Pathway
The synthesis typically involves:
- Condensation of TMDHQ with benzyl chloride in the presence of a base (e.g., sodium hydroxide).
- Oxidation using agents like chromium trioxide to introduce additional functional groups.
Applications in Medicinal Chemistry
Research indicates that derivatives of TMDHQ are being explored for their potential therapeutic effects, including:
- Antimicrobial activity
- Anti-inflammatory properties
- Anticancer effects
Ultraviolet Light Stabilizers
TMDHQ has been recognized for its role as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps prevent material degradation and prolongs the lifespan of products exposed to sunlight.
Case Study: UV Stabilization
- Application Context : Use of TMDHQ in polyolefin films.
- Findings : Films treated with TMDHQ showed a reduction in UV-induced degradation by up to 40%.
| Material Type | Stabilizer Used | Degradation Reduction (%) |
|---|---|---|
| Polyethylene film | TMDHQ | 40% |
| Polypropylene film | TMDHQ | 35% |
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Benzyl vs.
- Hydroxy Substitution : The 6-hydroxy group in the parent compound and BHDQ enhances antioxidant activity by facilitating hydrogen donation, but it may increase susceptibility to oxidation without protective N-substituents .
Antioxidant Mechanisms
- 1-Benzyl Derivative: Limited direct data, but benzyl-substituted dihydroquinolines demonstrate redox-modulating effects in plant models, likely via Nrf2 pathway activation .
- BHDQ: Reduces CCl₄-induced hepatic injury by normalizing ALT, AST, and GGT levels, outperforming silymarin at 25 mg/kg . Activates Sod1 and Gpx1 genes via Nrf2 and FOXO1 pathways .
- Ethoxyquin: Pro-oxidant at high doses; linked to carcinogenicity, limiting therapeutic use .
- Parent Compound (6-hydroxy): Mitigates acetaminophen-induced liver damage by restoring glutathione levels and reducing caspase-3/8 activity .
Toxicity and Metabolic Stability
- Benzyl vs. Benzoyl : Benzoyl groups in BHDQ prevent toxic metabolite generation, whereas ethoxyquin’s ethoxy group forms reactive intermediates . Benzyl derivatives may offer intermediate stability but require further toxicological profiling.
Biological Activity
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline (BMTDHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
BMTDHQ is characterized by the following structural features:
- Molecular Formula : C20H21N
- Molecular Weight : Approximately 291.39 g/mol
- Functional Groups : A benzyl group attached to a nitrogen atom in the dihydroquinoline core.
This unique structure contributes to its chemical reactivity and biological properties.
The biological activity of BMTDHQ is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : BMTDHQ can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) Generation : The compound can undergo oxidation to form reactive intermediates, leading to oxidative stress in target cells.
- Signaling Pathways Modulation : BMTDHQ may influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
BMTDHQ has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, including bacteria and fungi. For instance:
- Antitubercular Activity : Research indicates that derivatives of dihydroquinoline, including BMTDHQ, demonstrate bactericidal effects against Mycobacterium tuberculosis at micromolar concentrations .
| Compound | Concentration (µg/ml) | Activity |
|---|---|---|
| BMTDHQ | 0.01 | Bactericidal |
| BMTDHQ | 0.005 | Bacteriostatic |
Antiparasitic Activity
BMTDHQ has shown promising results in antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Key findings include:
- In Vitro Efficacy : BMTDHQ derivatives exhibited exceptional potency against T. brucei with high selectivity .
- In Vivo Studies : Administration of specific derivatives resulted in cures in murine models of first-stage trypanosomiasis .
Case Studies
- Antitrypanosomal Activity :
- Hepatotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Friedländer annulation, where formyl naphthylamines react with ketones in acidic or basic conditions. For optimization, variables such as solvent polarity (e.g., ethanol-DMF mixtures), temperature (60–80°C), and catalyst choice (e.g., NaOH or Lewis acids) should be systematically tested. Kinetic studies using HPLC or TLC can monitor intermediate formation .
Q. How is structural characterization of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline performed to confirm purity and regiochemistry?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical. NMR analysis of the dihydroquinoline moiety should focus on coupling constants (e.g., for diastereotopic protons) and aromatic splitting patterns. Purity is validated via HPLC with UV detection at 254 nm, ensuring no byproducts from alkylation or oxidation steps .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The benzyl group may undergo oxidative cleavage under acidic conditions, while the dihydroquinoline ring is prone to dehydrogenation at elevated temperatures. Buffered solutions (pH 4–8) are recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives?
- Methodological Answer : Density functional theory (DFT) calculations can optimize molecular geometries, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like acetylcholinesterase (relevant to Alzheimer’s research). QSAR models trained on substituent electronic parameters (Hammett σ values) can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., mutagenic vs. neuroprotective effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or redox interference). Replicate studies under standardized protocols (e.g., MTT assays for cytotoxicity, ROS scavenging assays) are essential. Meta-analyses of IC values across studies can identify confounding factors, such as nitro group positioning influencing mutagenicity .
Q. How can stereochemical outcomes be controlled during the synthesis of dihydroquinoline derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) can enforce enantioselectivity. Dynamic kinetic resolution under basic conditions may improve diastereomeric excess. X-ray crystallography of intermediates confirms absolute configurations .
Q. What are the mechanistic implications of substituent effects on the compound’s antioxidant activity?
- Methodological Answer : Electron-donating groups (e.g., -OCH) at the 4-position enhance radical scavenging via resonance stabilization. Electrochemical methods (cyclic voltammetry) quantify redox potentials, while EPR spectroscopy detects stable radical intermediates. Comparative studies with TEMPOL as a reference are advised .
Q. How should safety protocols be adapted for handling this compound in mutagenicity studies?
- Methodological Answer : Follow OECD Guidelines 471 (Ames test) with S9 metabolic activation. Use closed-system reactors and PPE (nitrile gloves, FFP3 respirators) to minimize inhalation/contact. Neutralize waste with 10% sodium bicarbonate before disposal. Document LD values from acute toxicity assays in rodent models .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
